

Theoretical Psychoactive Effects of Psi-DOM: A Technical Guide

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Compound of Interest

Compound Name: Psi-DOM

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Abstract

Psi-DOM (ψ -DOM), or 2,6-dimethoxy-4-methylamphetamine, is a lesser-known psychedelic phenethylamine and a positional isomer of the well-characterized hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine). First synthesized and described by Alexander Shulgin, its primary mechanism of action is understood to be agonist activity at serotonin 5-HT₂ subclass receptors, particularly the 5-HT_{2a} subtype, which is the canonical target for classical psychedelics. This document provides a comprehensive technical overview of the theoretical psychoactive effects of ψ -DOM, based on available preclinical data. It details its pharmacodynamic profile, including receptor binding affinities and functional potencies, and outlines the canonical signaling pathways involved. Furthermore, this guide presents detailed experimental protocols for the key assays used to characterize compounds of this class and summarizes its psychoactive properties as reported in preclinical models and human bioassays. All quantitative data are presented for direct comparison with its structural isomer, DOM, to provide context for its pharmacological profile.

Introduction

Psi-DOM (ψ -DOM), also known as Z-7, is a structural isomer of DOM, with the methoxy group at the 5-position of the phenyl ring relocated to the 6-position.^[1] This seemingly minor structural modification results in a distinct pharmacological profile, most notably a reduction in potency compared to DOM.^{[1][2]} Like other psychedelic phenethylamines, the psychoactive effects of ψ -DOM are primarily mediated by its interaction with the serotonin 5-HT_{2a} receptor.^[1] Understanding the structure-activity relationships of such isomers is critical for the rational

design of novel psychoactive compounds and for elucidating the specific receptor interactions that govern the psychedelic experience. This whitepaper synthesizes the available data on ψ -DOM to serve as a foundational resource for researchers in pharmacology and drug development.

Pharmacodynamics

The primary molecular targets for ψ -DOM are serotonin receptors of the 5-HT₂ subclass. Its psychoactive effects are attributed to its agonist activity at the 5-HT_{2a} receptor, which is consistent with other classical hallucinogens.

Receptor Binding Affinity and Functional Potency

Quantitative analysis reveals that ψ -DOM binds to human 5-HT_{2a} and 5-HT_{2C} receptors with moderate affinity. Its affinity for the 5-HT_{2a} receptor is approximately 2.6- to 3.5-fold lower than that of its isomer, DOM.^[1] Functional assays measuring Gq-mediated calcium mobilization confirm that ψ -DOM acts as a full agonist at these receptors. The following tables summarize the key pharmacodynamic parameters.

Table 1: Receptor Binding Affinities (K_i) of ψ -DOM and DOM

| Compound | Receptor | K _i (nM) | Reference(s) |
|-------------|---------------------|---------------------|--------------|
| ψ -DOM | h5-HT _{2a} | 170 | [1] |
| | h5-HT _{2C} | 50 | [1] |
| | h5-HT _{1a} | >10,000 | |

| DOM | h5-HT_{2a} | 49 - 351 |^[1] |

K_i values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower K_i value indicates higher binding affinity.

Table 2: Receptor Functional Potencies (EC₅₀) of ψ -DOM and DOM

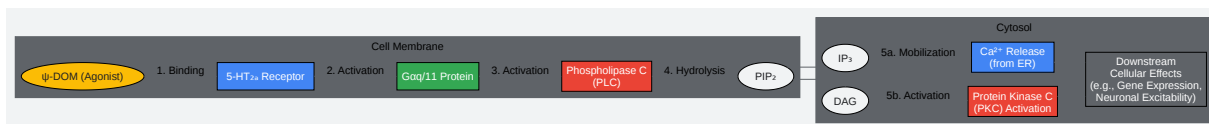
| Compound | Receptor | Assay Type | EC ₅₀ (nM) |
|----------|---------------------|--------------|-----------------------|
| ψ-DOM | h5-HT _{2a} | Calcium Flux | 340 |
| | h5-HT _{2C} | Calcium Flux | 62 |

| DOM | h5-HT_{2a} | Calcium Flux | 533 |

EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates higher potency.

Predicted Signaling Pathway

Activation of the 5-HT_{2a} receptor by an agonist such as ψ-DOM initiates a well-characterized intracellular signaling cascade. The receptor is primarily coupled to the Gq/11 family of G-proteins. This interaction triggers a sequence of events leading to an increase in intracellular calcium, which is a hallmark of 5-HT_{2a} receptor activation.



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Caption: Canonical 5-HT_{2a} Gq/11 signaling pathway activated by ψ-DOM.

Theoretical Psychoactivity and Behavioral Effects

Human Bioassay Reports

Information on human use, first reported by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), indicates that ψ-DOM is orally active with a

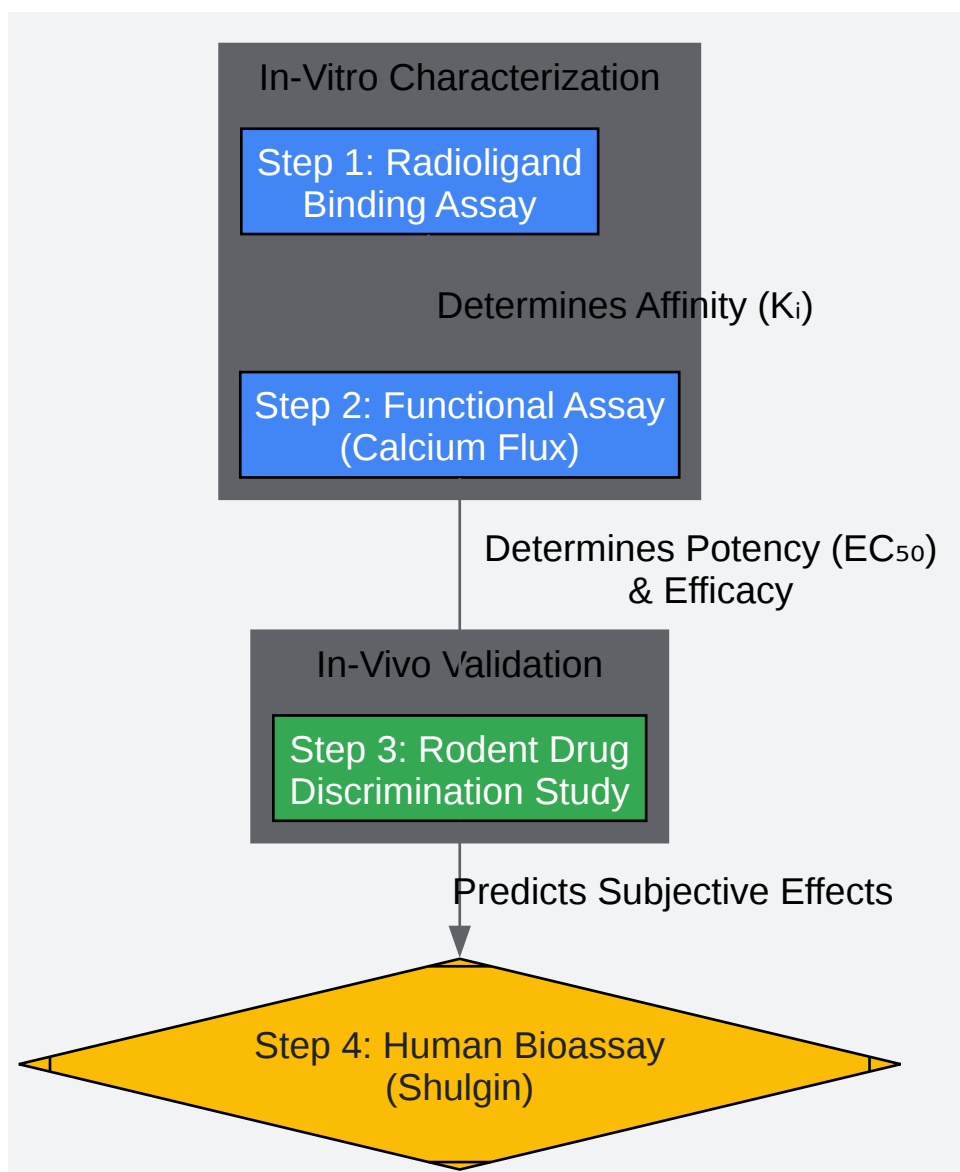
dosage range of 15 to 25 mg and a duration of 6 to 8 hours.^[1] The qualitative effects are reported to include introspection, closed-eye imagery, and feelings of being "stoned" or "spacey."^[1] Notably, the visual effects were described as less intense than might be expected from the overall intensity of the experience.^[1] Physical effects included muscle tremors, palpitations, and diarrhea.^[1]

Preclinical Behavioral Models

In preclinical studies, ψ -DOM has been evaluated using rodent drug discrimination paradigms. This model is considered a reliable predictor of subjective effects in humans. In these tests, ψ -DOM fully substitutes for other known serotonergic hallucinogens such as LSD and 5-MeO-DMT.^[1] This indicates that it produces similar interoceptive cues and is likely to share a similar subjective psychoactive profile. Conversely, it did not substitute for a 5-HT_{1a} receptor agonist, confirming its primary activity is not mediated by that receptor subtype.^[1]

Experimental Protocols

The characterization of ψ -DOM relies on a standard workflow of in-vitro and in-vivo assays common in psychoactive drug research.



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